This compound can be classified under:
The synthesis of 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione typically involves several key steps. The general synthetic route may include:
Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione can be described as follows:
The compound's geometry can be analyzed using techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide insights into bond lengths, angles, and dihedral angles that are crucial for understanding its reactivity and interaction with biological macromolecules.
The chemical reactions involving this compound may include:
The mechanism of action for 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione is hypothesized based on its structural features:
Experimental studies are required to elucidate these mechanisms further.
Characterization techniques such as UV-visible spectroscopy and infrared spectroscopy provide data on absorption maxima and functional group identification.
The potential applications of 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione include:
The development of 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-488043) emerged from systematic efforts to inhibit HIV-1 attachment. Its discovery originated from high-throughput screening identifying the indole-based lead compound 1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione [1] [7]. Initial optimization revealed that substituting the indole's phenyl ring with nitrogen atoms generated azaindole derivatives with improved antiviral activity and pharmaceutical properties [1]. This "indole-to-azaindole" evolution culminated in the identification of BMS-488043 in 2009 through Bristol-Myers Squibb's medicinal chemistry program [1] [3].
A critical milestone was achieved when an 8-day monotherapy clinical trial demonstrated that BMS-488043 reduced viral load in HIV-1-infected subjects, providing the first clinical proof-of-concept for HIV attachment inhibitors [1] [9]. This established a novel mechanistic class distinct from reverse transcriptase or protease inhibitors. The compound’s progression was enabled by extensive structure-activity relationship (SAR) studies that refined substitutions at the 4- and 7-positions of the pyrrolopyridine core [1] [4].
Table 1: Key Milestones in BMS-488043 Development
Year | Development Phase | Significance |
---|---|---|
Pre-2003 | Lead Identification | Discovery of indole-based screening hit with anti-HIV activity |
2003-2006 | Azaindole Optimization | Systematic nitrogen substitution improving potency and pharmacokinetics |
2009 | Clinical Validation | First report demonstrating viral load reduction in humans [1] |
Post-2009 | Prodrug Development | Synthesis of phosphonooxymethyl prodrug (BMS-663749) to enhance bioavailability [7] |
BMS-488043 exemplifies strategic heterocyclic fusion in drug design, combining three pharmacologically significant motifs: a 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine core, a benzoylpiperazine group, and a 1,2-dione linker. The pyrrolopyridine system (7-azaindole) represents a privileged scaffold in antiviral agents, where the nitrogen at position 7 enhances hydrogen-bonding capacity with the gp120 protein compared to indoles [1] [3]. Methoxy groups at C4 and C7 were optimized for potency; C4-methoxy engages in critical hydrophobic interactions, while C7-methoxy improves metabolic stability [1] [4].
The benzoylpiperazine moiety contributes conformational rigidity and anchors the molecule in the CD4-binding pocket of gp120 through π-stacking interactions [8] [6]. Crystallographic studies confirm that the ethane-1,2-dione linker maintains optimal distance and orientation between the pyrrolopyridine and piperazine domains, which is critical for simultaneous interaction with gp120 residues [6] [8]. The molecule’s structural plasticity is evidenced by its ability to adopt multiple binding conformations, explaining its efficacy against diverse HIV strains [8].
Table 2: Key Structural Features and Their Roles
Structural Element | Chemical Function | Biological Role |
---|---|---|
4,7-Dimethoxy-pyrrolo[2,3-c]pyridine | Hydrogen-bond acceptor; Electron-donor | Binds Phe43 cavity of gp120; Enhances metabolic stability |
Benzoylpiperazine | Conformational lock; Planar aromatic surface | π-stacking with gp120 hydrophobic residues |
Ethane-1,2-dione linker | Linear connector (5.2 Å span) | Optimizes spatial orientation between domains |
Nitrogen at pyrrolo[2,3-c] position | Hydrogen-bond acceptor | Targets Asn425 and Gly431 residues in gp120 |
SAR insights revealed that minor structural changes profoundly impact antiviral activity. For example:
BMS-488043 targets the gp120-CD4 protein-protein interaction (PPI), a pivotal step in HIV-1 entry. Unlike inhibitors of downstream processes (fusion or reverse transcription), blocking viral attachment offers prophylactic potential and a higher genetic barrier to resistance [5] [9]. The compound binds a conserved, conformationally flexible "Phe43 cavity" within gp120, preventing its structural rearrangement upon CD4 engagement [5] [8]. This mechanism was validated through resistance profiling studies showing mutations at gp120 residues M426L and S375M reduce compound binding affinity by >50-fold [9] [11].
The target selection leveraged gp120’s vulnerability during pre-CD4 attachment, where it exhibits higher conformational flexibility. BMS-488043 exploits this by inducing a semi-closed gp120 state incompatible with CD4 binding [8]. Computational simulations confirm the compound’s unique binding kinetics: it achieves submicromolar affinity (IC₅₀ = 0.1-15 nM in cell-free assays) by forming 8+ hydrogen bonds and filling three hydrophobic pockets inaccessible to antibodies [8] [12]. This multi-point interaction explains its efficacy against R5- and X4-tropic viruses, overcoming limitations of earlier CCR5 antagonists [5] [9].
Table 3: Antiviral Profile Against HIV-1 Isolates
Viral Strain | EC₅₀ (nM) | Resistance Mutations | Fold-Change vs. Wild-Type |
---|---|---|---|
HIV-1 (IIIB) | 15 ± 3 | None | 1x |
HIV-1 (Bal) | 8 ± 2 | None | 1x |
HIV-1 (M426L) | 650 ± 120 | M426L | 43x |
HIV-1 (S375M) | 420 ± 90 | S375M | 28x |
The compound’s clinical advancement validated gp120 as a druggable target despite historical challenges. Its discovery catalyzed next-generation attachment inhibitors like BMS-626529 (temsavir), which shares the core dione-piperazine architecture but optimizes pyrrolopyridine substitutions for enhanced resistance profiles [4] [12].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7